molecular formula C3H9NO3S B8039247 3-Aminopropyl hydrogen sulfite

3-Aminopropyl hydrogen sulfite

Cat. No.: B8039247
M. Wt: 139.18 g/mol
InChI Key: UWDZRTCTRAUFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyl hydrogen sulfite is an organosulfur compound characterized by an aminopropyl group (-NH₂CH₂CH₂CH₂-) linked to a hydrogen sulfite (-HSO₃⁻) moiety. This structure combines the reactivity of the amine group with the sulfite ion, enabling diverse chemical interactions, including redox reactions and nucleophilic substitutions.

Hydrogen sulfites (HSO₃⁻) are known for their reducing properties, acting as antioxidants and preservatives in industrial and biological systems. The aminopropyl group may enhance solubility in polar solvents or facilitate binding to biological targets, distinguishing it from inorganic hydrogen sulfites.

Properties

IUPAC Name

3-aminopropyl hydrogen sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZRTCTRAUFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl hydrogen sulfite typically involves the reaction of 3-aminopropanol with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-Aminopropanol+Sulfurous acid3-Aminopropyl hydrogen sulfite+Water\text{3-Aminopropanol} + \text{Sulfurous acid} \rightarrow \text{this compound} + \text{Water} 3-Aminopropanol+Sulfurous acid→3-Aminopropyl hydrogen sulfite+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Reactivity of the Sulfite Group

The sulfite moiety (-OSO2H) participates in nucleophilic reactions , redox processes , and adduct formation :

Nucleophilic Displacement

3-AHS reacts with electrophiles (e.g., aldehydes, epoxides) through sulfite-group nucleophilicity :

  • Example : Reaction with formaldehyde yields 3-aminopropyl hydroxymethanesulfonate :
    3 AHS+HCHOHSO3 CH2 NH CH2 3 OH\text{3 AHS}+\text{HCHO}\rightarrow \text{HSO}_3^-\text{ CH}_2\text{ NH CH}_2\text{ }_3\text{ OH}
    This adduct stabilizes volatile aldehydes in aqueous media .

Oxidation Reactions

The sulfite group is oxidized to sulfate under aerobic conditions, particularly in the presence of transition metals (e.g., Fe³⁺, Cu²⁺) :
HSO3O2,Fe3+HSO4\text{HSO}_3^-\xrightarrow{\text{O}_2,\text{Fe}^{3+}}\text{HSO}_4^-
Kinetic studies show a first-order dependence on [3-AHS] and [O₂].

Acid-Base Behavior

3-AHS acts as a weak acid (pKₐ ≈ 6.9) in water, releasing sulfite ions (HSO₃⁻) that participate in pH-dependent equilibria :
3 AHSH++SO32 NH CH2 3 OH\text{3 AHS}\leftrightarrow \text{H}^++\text{SO}_3^{2-}\text{ NH CH}_2\text{ }_3\text{ OH}

Amine Group Reactivity

The primary amine (-NH₂) enables Schiff base formation and condensation reactions :

Condensation with Carbonyls

3-AHS reacts with ketones (e.g., acetone) to form imine-linked sulfonates :
3 AHS+(CH3)2COHSO3 NH CH2 3 N C CH3 2\text{3 AHS}+(\text{CH}_3)_2\text{CO}\rightarrow \text{HSO}_3^-\text{ NH CH}_2\text{ }_3\text{ N C CH}_3\text{ }_2
These products are stabilized by intramolecular hydrogen bonding .

Coordination Chemistry

The amine group binds metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes used in catalysis. Stability constants (log K) range from 4.2 (Zn²⁺) to 6.8 (Cu²⁺) .

Stability and Degradation

3-AHS decomposes via two pathways :

  • Hydrolysis :
    3 AHS+H2ONH2(CH2)3OH+H2SO3\text{3 AHS}+\text{H}_2\text{O}\rightarrow \text{NH}_2(\text{CH}_2)_3\text{OH}+\text{H}_2\text{SO}_3
    Accelerated under alkaline conditions (half-life <1 hour at pH 9).

  • Thermal Decomposition :
    At >100°C, it degrades to NH₃ , SO₂ , and propene derivatives .

Scientific Research Applications

Introduction to 3-Aminopropyl Hydrogen Sulfite

This compound (also referred to as S-(3-aminopropyl) hydrogen thiosulfate) is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in the areas of environmental science , material science , and biochemistry .

Environmental Applications

Hydrogen Sulfide Capture
this compound has been investigated for its ability to capture hydrogen sulfide (H2S), a toxic gas prevalent in industrial processes and natural environments. Research indicates that amine-functionalized adsorbents, including those based on 3-aminopropyl derivatives, exhibit significant efficiency in H2S adsorption, particularly under varying concentrations and temperatures. For instance, studies have shown that materials modified with amines can selectively adsorb H2S from CO2 streams, which is crucial for environmental remediation efforts .

Sulfite Detection
The compound is also utilized in the detection of sulfites and their derivatives. Enhanced sensing techniques employing this compound allow for the monitoring of atmospheric and water quality, which is vital for environmental health assessments. The fluorescence-emission enhancement observed in specific sensing configurations highlights the effectiveness of this compound in real-time monitoring applications .

Material Science Applications

Surface Functionalization
In material science, this compound is employed for surface modification of various substrates. It can enhance the hydrophilicity or hydrophobicity of surfaces, which is essential for applications in coatings and adhesives. The ability to modify surface properties allows for improved adhesion and compatibility with other materials, making it valuable in the development of composite materials .

Nanoparticle Stabilization
The compound has been tested for stabilizing nanoparticles through silane chemistry. By functionalizing nanoparticles with 3-aminopropyl groups, researchers have observed enhanced stability and dispersion in solvents, which is critical for applications in drug delivery systems and catalysis .

Biochemical Applications

Biological Sensors
this compound has shown potential as a component in biosensing devices. Its ability to interact with biological molecules makes it suitable for developing sensors that detect biomolecules related to diseases. For example, studies have indicated that functionalized optical fibers using this compound can detect dysregulated hydrogen sulfide levels associated with various health conditions .

Drug Delivery Systems
In biochemistry, the use of 3-aminopropyl derivatives in drug delivery systems has been explored due to their biocompatibility and ability to form stable complexes with therapeutic agents. This property enhances the efficacy of drug delivery by improving solubility and targeting capabilities .

Case Study 1: H2S Adsorption Efficiency

A study conducted on amine-modified SBA-15 materials demonstrated that the incorporation of 3-aminopropyl groups significantly improved H2S adsorption capacity compared to unmodified materials. The highest adsorption capacity recorded was 0.16 mmol H2S/g sorbent at optimal conditions, showcasing the effectiveness of amine functionalities in gas capture technologies .

Case Study 2: Sensor Development

In a recent advancement in biosensing technology, researchers developed a sensor utilizing a surface-functionalized optical fiber incorporating this compound. This sensor exhibited enhanced sensitivity towards H2S detection, indicating its potential application in medical diagnostics and environmental monitoring .

Mechanism of Action

The mechanism of action of 3-Aminopropyl hydrogen sulfite involves its interaction with molecular targets through its amino and sulfite groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence biochemical pathways and cellular processes. The compound’s ability to act as a nucleophile makes it a versatile reagent in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Functional Group Analysis

The table below compares 3-aminopropyl hydrogen sulfite with key analogues:

Compound Chemical Formula Functional Groups Applications Hazards References
This compound C₃H₁₀NHSO₃⁻ -NH₂, -HSO₃⁻ Potential: Bioconjugation, redox catalysis (inferred) Limited data; likely irritant (amine/sulfite) N/A
Sodium hydrogen sulfite NaHSO₃ -HSO₃⁻ (inorganic) Food preservative, antioxidant, chlorine neutralizer Corrosive; releases SO₂ (respiratory irritant)
Calcium hydrogen sulfite Ca(HSO₃)₂ -HSO₃⁻ (inorganic) Textile/pulp bleaching, disinfectant Corrosive; skin/eye irritation
3-Aminopropane-1-sulfonic acid (homotaurine) C₃H₉NO₃S -NH₂, -SO₃H Neurological research (GABA analogue) Irritant; requires protective gloves/eyewear

Reactivity and Mechanisms

  • Redox Activity: Sodium hydrogen sulfite (NaHSO₃) reduces oxidizing agents via electron donation, forming sulfate (SO₄²⁻) .
  • Nucleophilic Addition: Like NaHSO₃, the HSO₃⁻ group in this compound can undergo nucleophilic addition to aldehydes or ketones, a property exploited in probes for sulfite detection .
  • Acid-Base Behavior : The -HSO₃⁻ group dissociates in water (pKa ~1.8), while the amine group (pKa ~10) contributes to pH-dependent solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-Aminopropyl hydrogen sulfite in complex matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase and UV detection (e.g., 210–230 nm) to separate and quantify the compound. Calibrate using standard solutions prepared in mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). For validation, assess linearity, precision, and recovery rates using spiked samples. Recrystallization techniques (as in ) can purify reference standards, ensuring accurate identification via melting point analysis .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • FTIR : Confirm functional groups (e.g., -NH₂, -SO₃H) via characteristic peaks (e.g., 3300 cm⁻¹ for N-H stretch, 1040 cm⁻¹ for S=O).
  • NMR : Use ¹H and ¹³C NMR to verify molecular structure and detect impurities. For example, integrate peaks corresponding to the aminopropyl chain and sulfite group.
  • Elemental Analysis : Compare experimental C, H, N, and S content with theoretical values to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to protocols for Calcium Hydrogen Sulfite in ).
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air. Store away from oxidizing agents to prevent reactive decomposition .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer : Conduct kinetic studies under controlled pH (e.g., 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy or HPLC. For example, sulfite ions (SO₃²⁻) are prone to oxidation in acidic conditions, forming sulfate (SO₄²⁻) (see sulfite oxidation models in ). Adjust pH to stabilize the compound in storage or reaction systems .

Q. What strategies can resolve contradictory data in sulfite quantification across different analytical platforms?

  • Methodological Answer : Cross-validate methods using:

  • Ion Chromatography (IC) : Quantify sulfite-specific ions (e.g., SO₃²⁻) with suppressed conductivity detection.
  • Titrimetry : Use iodometric titration to confirm sulfite content via redox reactions.
    Discrepancies may arise from matrix interference or oxidation during sample preparation. Pre-treat samples with antioxidants (e.g., ascorbic acid) to minimize artifacts .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding affinities with proteins (e.g., enzymes involved in sulfite metabolism).
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over nanosecond timescales.
    Validate predictions with experimental assays, such as fluorescence quenching or surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying the oxidative degradation pathways of this compound?

  • Methodological Answer :

  • Controlled Oxidation : Expose the compound to O₂ or H₂O₂ under varying temperatures. Use LC-MS to identify degradation products (e.g., sulfates or disulfides).
  • Radical Scavengers : Test inhibitors like EDTA or mannitol to elucidate free radical-mediated pathways.
    Reference sulfite oxidation mechanisms in ammonia-based desulfurization systems ( ) to design analogous experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.